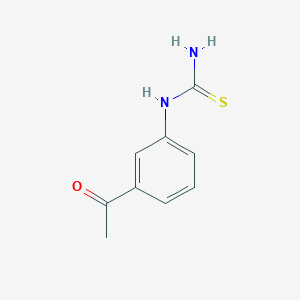

1-(3-Acetylphenyl)-2-thiourea

Beschreibung

Overview of Thiourea (B124793) Derivatives in Chemical Science

Thiourea derivatives are a class of organic compounds that share a common functional group, with the general formula (R¹R²N)(R³R⁴N)C=S. semanticscholar.org They are structurally analogous to ureas, but the replacement of the oxygen atom with a sulfur atom imparts distinct chemical properties. semanticscholar.organnexechem.com This substitution results in a molecule with diverse reactivity and a propensity to engage in various chemical transformations. annexechem.com

The thiourea moiety, with its constituent sulfur and nitrogen atoms, is a cornerstone in organic synthesis and medicinal chemistry. nih.govmdpi.com Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry and a key component in the synthesis of metal-containing compounds. annexechem.comwikipedia.org The nitrogen and sulfur atoms act as ligating centers, coordinating with a variety of metal centers to form stable complexes. mdpi.com

In organic synthesis, thioureas serve as crucial building blocks for a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org They are also employed as catalysts in various reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. annexechem.com The versatility of the thiourea functional group extends to its use as a reagent for converting alkyl halides to thiols and as a reductant in processes like the workup of ozonolysis. wikipedia.org

The exploration of thiourea and its derivatives dates back to the 19th and early 20th centuries. ontosight.aiannexechem.com Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov Initially, it was a compound of academic curiosity, but its utility quickly expanded. annexechem.com Early applications included its use in the production of dyes and pigments. ontosight.ai Over time, research has unveiled a much broader spectrum of applications, leading to its production on a large scale for various industrial purposes. ontosight.ai

Specific Focus on 1-(3-Acetylphenyl)-2-thiourea within Thiourea Chemistry

Within the extensive family of thiourea derivatives, this compound represents a compound with a unique combination of functional groups that has attracted the attention of the scientific community.

This compound is classified as a disubstituted thiourea. Its structure features a central thiourea core to which an acetylphenyl group is attached at one of the nitrogen atoms. The systematic nomenclature for this compound clearly defines the connectivity of its constituent parts: the "1-(3-acetylphenyl)" portion indicates that an acetylphenyl group is attached to one of the nitrogen atoms of the thiourea backbone, and the "2-thiourea" specifies the position of the sulfur atom.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | 1-(3-acetylphenyl)thiourea |

| Molecular Formula | C₉H₁₀N₂OS |

| Functional Groups | Thiourea, Acetyl, Phenyl |

The acetylphenyl moiety is a significant functional group in the design of organic molecules. ichem.md The acetyl group, with its carbonyl and methyl components, can be a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. ichem.md In the context of medicinal chemistry, the acetylation of molecules can influence their ability to cross biological barriers, such as the blood-brain barrier, potentially enhancing their activity. wikipedia.org

Rationale for Comprehensive Research on this compound

The rationale for in-depth research into this compound stems from the synergistic potential of its constituent functional groups. The thiourea core is a well-established pharmacophore with a broad range of biological activities, while the acetylphenyl group provides a versatile handle for synthetic modification and can influence the molecule's pharmacokinetic profile. mdpi.comwikipedia.org The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents or advanced materials with tailored properties. nih.govrsc.org The structural features of this compound, such as the potential for intramolecular hydrogen bonding and specific conformational arrangements, also make it an interesting subject for crystallographic and computational studies. researchgate.net

Current Gaps in Understanding its Advanced Chemical Behavior

Despite the extensive research on thiourea derivatives, a thorough investigation into the specific chemical behavior of this compound remains a noticeable gap in the scientific literature. While general synthetic methods for acylthioureas are well-established, typically involving the reaction of an isothiocyanate with an amine or the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) followed by reaction with an amine, specific optimization and detailed mechanistic studies for the synthesis of this compound are not extensively reported. nih.govresearchgate.net

A significant void exists in the comprehensive structural elucidation of this compound. There is a lack of published single-crystal X-ray diffraction data, which would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Such data is crucial for understanding its physical properties and for computational modeling. For instance, studies on related compounds like 3-acetyl-1-(2,3-dimethylphenyl)thiourea have revealed anti-conformations of the N-H bonds and the C=S and C=O bonds, along with complex hydrogen bonding networks that lead to the formation of inversion dimers. nih.gov Without similar data for this compound, our understanding of its supramolecular chemistry is limited.

Furthermore, detailed spectroscopic characterization, including in-depth analysis of its 1H and 13C NMR spectra and vibrational modes (IR and Raman), has not been the subject of dedicated academic publications. While commercial suppliers may provide basic data, a comprehensive academic study correlating spectroscopic features with structural and electronic properties is absent.

Table 1: Comparison of Available Data for this compound and Related Compounds

| Property | This compound | 3-Acetyl-1-(2-methylphenyl)thiourea | 3-Acetyl-1-(3-methylphenyl)thiourea |

| Molecular Formula | C9H10N2OS | C10H12N2OS | C10H12N2OS |

| Molecular Weight | 194.26 g/mol | 208.28 g/mol | 208.29 g/mol |

| Crystal System | Not Reported | Monoclinic | Monoclinic |

| Space Group | Not Reported | P21/c | P21/c |

| Key Structural Features | Not Reported | Intramolecular N-H···O hydrogen bond forming an S(6) ring. Molecules linked into chains by N-H···S hydrogen bonds. | Intramolecular N-H···O hydrogen bond. Molecules linked via N-H···S hydrogen bonds. |

This table is interactive. Click on the headers to sort the data.

Potential for Novel Academic Discoveries and Theoretical Advancements

The current lack of focused research on this compound presents a fertile ground for novel academic discoveries and theoretical advancements. A systematic investigation into its synthesis could lead to the development of more efficient and environmentally friendly synthetic protocols for this class of compounds.

A detailed single-crystal X-ray diffraction study would be the first step in uncovering its unique structural features. The position of the acetyl group in the meta position of the phenyl ring is expected to influence the crystal packing and hydrogen bonding motifs in a way that differs from its ortho- and para-substituted analogs. This could lead to the discovery of new supramolecular assemblies and a deeper understanding of crystal engineering principles.

Comprehensive spectroscopic analysis (NMR, IR, Raman) combined with computational studies, such as Density Functional Theory (DFT), would provide valuable insights into its electronic structure, vibrational properties, and conformational dynamics in solution. Such studies have been successfully applied to other thiourea derivatives to understand their structure-property relationships. dntb.gov.ua For this compound, this could reveal how the electronic effects of the acetyl group are transmitted through the molecule and influence the reactivity of the thiourea moiety.

Furthermore, the presence of multiple coordination sites (S, N, and the acetyl O) makes this compound an intriguing ligand for the synthesis of novel metal complexes. Investigating its coordination chemistry with various transition metals could lead to the discovery of new catalysts, materials with interesting photophysical or magnetic properties, or compounds with potential biological applications, an area where thiourea derivatives have shown considerable promise. nih.gov The exploration of its potential as a chiral sensor in NMR spectroscopy for the enantiodiscrimination of other molecules also presents a promising avenue for research, a field where other thiourea derivatives have been successfully employed. unipi.itcnr.it

Table 2: Potential Areas for Novel Research on this compound

| Research Area | Potential Discovery/Advancement |

| Synthesis | Development of optimized, high-yield, and green synthetic routes. |

| Crystallography | Elucidation of its three-dimensional structure and novel supramolecular assemblies. |

| Spectroscopy & Computational Chemistry | Detailed understanding of its electronic structure, conformational preferences, and structure-property relationships. |

| Coordination Chemistry | Synthesis of new metal complexes with unique catalytic or material properties. |

| Asymmetric Synthesis | Application as a chiral ligand or organocatalyst. |

This table is interactive. Explore the potential research directions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-acetylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCFGIAOBBZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370650 | |

| Record name | 3-Acetylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86801-04-9 | |

| Record name | 3-Acetylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86801-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identificationresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net

Spectroscopic analysis is crucial for confirming the molecular structure of 1-(3-Acetylphenyl)-2-thiourea and understanding the electronic environment of its constituent atoms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information. researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a thorough structural assignment of this compound. researchgate.netrsc.orgrsc.orgresearchgate.net

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of adjacent functional groups. Aromatic protons on the phenyl ring typically appear as multiplets in the downfield region due to the ring current effect. The protons of the acetyl group's methyl moiety (CH₃) resonate as a singlet in the upfield region. The N-H protons of the thiourea (B124793) group exhibit broad signals, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the 3-acetylphenyl ring give rise to a complex pattern of signals.

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety typically appear as a sharp singlet.

Thiourea Protons: The two N-H protons of the thiourea group often appear as two distinct broad singlets.

Coupling constants (J), which describe the interaction between neighboring non-equivalent protons, provide valuable information about the connectivity of the molecule. For instance, the coupling patterns of the aromatic protons (ortho, meta, and para coupling) can help to confirm their relative positions on the phenyl ring. libretexts.org A typical range for ortho coupling is 6-10 Hz, for meta coupling is 1-3 Hz, and for para coupling is 0-1 Hz. iastate.edu

¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~7.2-8.0 | Multiplet | ortho: ~6-8, meta: ~2-3 |

| NH (Thiourea) | Variable (broad) | Singlet | - |

| NH₂ (Thiourea) | Variable (broad) | Singlet | - |

| CH₃ (Acetyl) | ~2.5 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Thiocarbonyl Carbon (C=S): The carbon of the thiourea group is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 180-190 ppm. spectrabase.com

Carbonyl Carbon (C=O): The acetyl carbonyl carbon also resonates at a downfield position, typically around 195-200 ppm.

Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (approximately 120-140 ppm). The carbon attached to the acetyl group and the carbon attached to the thiourea nitrogen are typically more deshielded than the other aromatic carbons.

Methyl Carbon: The methyl carbon of the acetyl group is found in the upfield region of the spectrum.

¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~182 |

| C=O (Carbonyl) | ~198 |

| Aromatic C (substituted) | ~137-138 |

| Aromatic C-H | ~122-132 |

| CH₃ (Methyl) | ~27 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, C=S, and aromatic C-H functional groups.

N-H Stretching: The N-H bonds of the thiourea moiety typically show stretching vibrations in the region of 3100-3400 cm⁻¹. The presence of one or two bands in this region can indicate the primary or secondary nature of the amine groups. youtube.comyoutube.com

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety is observed in the range of 1650-1700 cm⁻¹. nih.gov

C=S Stretching: The thiocarbonyl group (C=S) exhibits a characteristic absorption band, which is generally weaker than the C=O band, in the region of 1200-1300 cm⁻¹. nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is usually found in the range of 1250-1350 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3163 | Strong |

| C=O Stretch | 1690 | Strong |

| C-N Stretch | 1270 | Medium |

| C=S Stretch | 693 | Medium-Weak |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure of the molecule. Common fragmentation pathways for thiourea derivatives can involve cleavage of the C-N and C-S bonds. tsijournals.comresearchgate.net

The molecular weight of this compound is 194.25 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 194. Fragmentation could lead to characteristic ions such as the acetylphenyl cation and fragments related to the thiourea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

X-ray Diffraction Studies for Molecular and Crystal Structureresearchgate.netrsc.orgresearchgate.netnih.govrsc.orgnist.govsigmaaldrich.com

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule and its arrangement in the solid state. For this compound, X-ray diffraction studies would reveal precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com

Acyl thiourea derivatives, a class of compounds to which this compound belongs, are known to exhibit interesting conformational properties and hydrogen bonding patterns. rsc.orgnih.gov Often, an intramolecular hydrogen bond forms between one of the N-H protons of the thiourea and the carbonyl oxygen of the acetyl group, creating a six-membered ring motif. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds involving the other N-H proton and the thiocarbonyl sulfur atom, forming chains or more complex three-dimensional networks. nih.govnih.gov

A study on a related compound, 3-acetyl-1-(3-methylphenyl)thiourea, showed that the two N-H bonds are anti to each other, and the amide C=O and C=S groups are also in an anti conformation. nih.gov The molecules were linked by N-H···S hydrogen bonds. nih.gov Similar interactions would be expected to play a significant role in the crystal packing of this compound.

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for this compound is not publicly available, extensive analysis of closely related acetylphenyl thiourea derivatives provides a robust model for its solid-state structure. Compounds such as 3-acetyl-1-(2-methylphenyl)thiourea and N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide serve as excellent analogues, offering predictive insights into the crystal system, space group, and key structural parameters. nih.govnih.gov

Based on the analysis of its analogues, this compound is predicted to crystallize in the monoclinic system. For instance, 3-acetyl-1-(2-methylphenyl)thiourea crystallizes in the monoclinic system, belonging to the space group P2₁/c. nih.gov Similarly, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide also adopts a monoclinic system with a P2₁/n space group. nih.gov These space groups are common for organic molecules and indicate a centrosymmetric crystal packing.

The unit cell parameters for a representative analogue, 3-acetyl-1-(2-methylphenyl)thiourea, are detailed in the table below. These values define the dimensions of the repeating unit in the crystal lattice.

Interactive Table: Crystal Data for 3-Acetyl-1-(2-methylphenyl)thiourea

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0444 (2) |

| b (Å) | 20.7019 (9) |

| c (Å) | 9.9464 (4) |

| β (°) | 95.116 (2) |

| Volume (ų) | 1034.55 (7) |

| Z (molecules/unit cell) | 4 |

Data sourced from the crystallographic study of 3-acetyl-1-(2-methylphenyl)thiourea. nih.gov

The molecular geometry of acyl thioureas is characterized by specific bond lengths and angles within the core structure. The C=S and C=O bonds exhibit typical double-bond character, though their lengths can be influenced by conjugation and hydrogen bonding. The C-N bonds within the thiourea and amide moieties have lengths intermediate between single and double bonds, indicating electron delocalization across the N-C(S)-N and N-C(O)-C framework.

Analysis of related structures provides expected values for these key parameters. For example, in 3-acetyl-1-(2-methylphenyl)thiourea, the C=S bond is approximately 1.67 Å, the C=O bond is 1.22 Å, and the C-N bonds range from 1.35 Å to 1.40 Å. The bond angles around the central carbon atoms deviate slightly from the ideal 120° for sp² hybridization due to steric and electronic effects.

Interactive Table: Selected Bond Parameters in a Representative Acyl Thiourea Analogue

| Bond/Angle | Type | Typical Value |

| C=S | Bond Length (Å) | ~1.67 |

| C=O | Bond Length (Å) | ~1.22 |

| C-N (thiourea) | Bond Length (Å) | ~1.35 - 1.40 |

| N-C-N (thiourea) | Bond Angle (°) | ~117 |

| S-C-N (thiourea) | Bond Angle (°) | ~120 - 124 |

Values are based on data from published crystal structures of acetylphenyl thiourea analogues.

Dihedral angles are crucial for defining the three-dimensional shape. A key feature is the relative orientation of the phenyl ring and the acetylthiourea side chain, which is discussed in section 3.2.2.3.

Conformational Analysis and Tautomerism

The conformation of this compound in both solid and solution states is governed by the potential for tautomerism and the stabilizing effect of intramolecular forces.

Like other thiourea-containing compounds, acyl thioureas can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). nih.gov In the thione form, a proton resides on the nitrogen atom, while in the thiol (or isothiourea) form, the proton has migrated to the sulfur atom, creating a thiol group. Spectroscopic and crystallographic studies overwhelmingly show that for acyl thioureas, the thione form is the predominant and more stable tautomer in the solid state and in most solutions. researchgate.net This stability is partly due to the formation of favorable intramolecular hydrogen bonds.

A defining structural feature of 1-(acyl)-3-(aryl)thioureas is the formation of a strong intramolecular hydrogen bond. researchgate.net In this compound, this bond occurs between the hydrogen atom of the N-H group adjacent to the acetyl group and the carbonyl oxygen atom (N-H···O=C).

While the S(6) ring created by intramolecular hydrogen bonding imparts planarity to the acetylthiourea moiety, the molecule as a whole is not perfectly planar. The phenyl ring and the planar acetylthiourea fragment are twisted relative to each other. The degree of this twist is defined by the dihedral angle between the plane of the phenyl ring and the plane of the N-C(S)-N-C(O) core.

Intermolecular Interactions and Crystal Packing

The crystal packing of thiourea derivatives is heavily influenced by a network of non-covalent interactions. In the crystal structure of the closely related 3-Acetyl-1-phenylthiourea, the asymmetric unit contains two independent molecules, which indicates subtle conformational differences between them. researchgate.net These molecules are linked together through a series of hydrogen bonds to form a stable, one-dimensional polymeric network. researchgate.net

Key hydrogen bonding motifs observed in the analogue include:

N—H⋯S Hydrogen Bonds: These interactions create cyclic R2²(8) motifs, where two molecules form a dimer through a pair of hydrogen bonds between the thiourea nitrogen and sulfur atoms. researchgate.net

N—H⋯O Hydrogen Bonds: These bonds also contribute to the formation of cyclic motifs, specifically R2²(12) rings, and are involved in linking the primary dimers into a larger polymeric chain. researchgate.net

Intramolecular N—H⋯O Bonds: An intramolecular hydrogen bond between a nitrogen-bound hydrogen and the acetyl oxygen atom results in the formation of a stable S(6) ring motif. researchgate.net

Three-Center Hydrogen Bonds: The intra- and intermolecular N—H⋯O interactions can be part of a more complex three-center hydrogen bond system. researchgate.net

These interactions collectively dictate the supramolecular assembly of the crystal.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comacs.org By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, it provides a comprehensive picture of the crystal packing environment. acs.org The information is often summarized in a 2D fingerprint plot, which plots dₑ against dᵢ, providing a unique signature of the intermolecular contacts for a given crystal. mdpi.comacs.org

Based on the crystallographic data of analogous compounds, the dominant interactions for this compound are expected to be:

H···H Contacts: Generally, these are the most abundant interactions and contribute significantly to the total Hirshfeld surface area, representing van der Waals forces. mdpi.com

O···H/H···O Contacts: These correspond to the strong N—H⋯O and C—H⋯O hydrogen bonds and appear as distinct, sharp spikes in the 2D fingerprint plot, indicating their importance in the crystal packing. mdpi.com

S···H/H···S Contacts: These represent the N—H⋯S and C—H⋯S hydrogen bonds. They are also a key feature in the fingerprint plots of thiourea derivatives. mdpi.com

C···H/H···C Contacts: These interactions are indicative of C—H···π interactions, which also contribute to the stability of the crystal lattice. mdpi.com

N···H/H···N Contacts: These are also prominent in the fingerprint plots, arising from the hydrogen bonds involving nitrogen atoms. mdpi.com

The table below illustrates the typical contributions of various intermolecular contacts found in related thiourea derivatives, which provides an expected profile for this compound.

| Interaction Type | Typical Percentage Contribution on Hirshfeld Surface |

| H···H | > 30% |

| O···H / H···O | ~15-25% |

| S···H / H···S | ~10-20% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~5-10% |

| C···C | ~5-10% |

Note: The data in this table is representative of similar thiourea compounds and serves as an estimation for this compound.

In addition to hydrogen bonding, π-stacking interactions between the phenyl rings contribute to the stability of the crystal structure. These interactions are identified as C···C contacts in Hirshfeld surface analysis and are visible in the outer regions of the 2D fingerprint plots. Van der Waals forces, primarily represented by the extensive H···H contacts, are ubiquitous and form the underlying cohesive force in the crystal packing. mdpi.com

Void Analysis in Crystal Structures

Void analysis is a computational method used to calculate the empty spaces within a crystal lattice. nih.gov The size and distribution of these voids provide a measure of the efficiency of the crystal packing. A lower percentage of void volume generally implies a more tightly and efficiently packed structure. nih.gov For similar thiourea derivatives, the void space typically occupies around 10-12% of the total unit cell volume, suggesting a relatively dense packing arrangement. nih.gov This analysis is crucial for understanding the stability and potential porosity of the crystalline material.

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational technique that visualizes and quantifies the interaction energies between molecules in a crystal. It calculates the electrostatic, polarization, dispersion, and repulsion energy components between a central molecule and its neighbors. This allows for the graphical representation of the crystal's energetic architecture, typically showing columns or layers of strongly interacting molecules. This method highlights the dominant forces in the crystal packing, confirming the significance of the hydrogen-bonding networks in providing structural stability. For acyl thiourea compounds, energy framework analysis typically shows that the interaction energies are dominated by dispersion forces, with significant contributions from electrostatic interactions due to hydrogen bonding.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including molecules like thiourea (B124793) derivatives. semanticscholar.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, especially for larger molecules, while often providing a high level of accuracy. mdpi.com DFT calculations typically involve the use of a functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set that describes the atomic orbitals. semanticscholar.orgnih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally varied to find the lowest energy conformation, corresponding to the most stable three-dimensional arrangement of its atoms. researchgate.net For thiourea derivatives, DFT methods are frequently used to calculate optimized bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov

These theoretical structures are then ideally validated by comparing them with experimental data, most commonly obtained from single-crystal X-ray diffraction. A close agreement between the calculated and experimental geometric parameters lends confidence to the computational model and the level of theory used. semanticscholar.orgmdpi.com For instance, studies on similar acyl thiourea derivatives have shown a good correlation between geometries optimized using the B3LYP functional and their experimental structures. nih.gov

Table 1: Optimized Geometrical Parameters for 1-(3-Acetylphenyl)-2-thiourea This table is a template. Specific data for the named compound is not available in the surveyed public literature.

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|

| C=S Bond Length (Å) | Data not available | Data not available |

| C=O Bond Length (Å) | Data not available | Data not available |

| N-C(S)-N Bond Angle (°) | Data not available | Data not available |

| Phenyl-N-C(S) Dihedral Angle (°) | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. irjweb.com This analysis also helps in understanding intramolecular charge transfer, as the distribution of HOMO and LUMO across the molecule indicates the regions of electron donation and acceptance. joaquinbarroso.com

For this compound, an FMO analysis would reveal how the acetylphenyl and thiourea moieties contribute to these frontier orbitals. However, specific calculated HOMO and LUMO energies for this compound are not available in the reviewed literature.

Table 2: Frontier Molecular Orbital Energies for this compound This table is a template. Specific data for the named compound is not available in the surveyed public literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atom of the acetyl group and the sulfur atom of the thiourea group, indicating these as likely sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H protons, suggesting their role as hydrogen bond donors. While the principles of MEP analysis are well-established, a specific MEP map for this compound has not been found in the reviewed literature.

Derived from the energies of the frontier molecular orbitals, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. irjweb.comresearchgate.net These descriptors, calculated using DFT, include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules within a series. For this compound, these values would offer a detailed profile of its chemical behavior. However, a table of these calculated descriptors for the specific compound is not available in the surveyed literature.

Table 3: Global Chemical Reactivity Descriptors for this compound This table is a template. Specific data for the named compound is not available in the surveyed public literature.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized bonds and lone pairs, which align with the familiar Lewis structure concept. wikipedia.orgwisc.edu This method provides insights into intramolecular bonding, charge transfer, and hyperconjugative interactions.

The analysis involves calculating the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied NBO (a donor, such as a bonding orbital or a lone pair) to an unoccupied NBO (an acceptor, typically an antibonding orbital). wisc.edu A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and stabilization of the molecule. For thiourea derivatives, NBO analysis can quantify the resonance effects within the thiourea moiety and the extent of electronic communication between the aromatic ring and the thiourea backbone. researchgate.net

A detailed NBO analysis for this compound would provide quantitative data on these interactions. Unfortunately, specific NBO analysis results for this compound are not documented in the available literature.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table is a template. Specific data for the named compound is not available in the surveyed public literature.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

The Total Density of States (DoS) and Partial Density of States (PDoS) are concepts originating from solid-state physics that have been adapted for molecular analysis. researchgate.netdtu.dk A DoS plot illustrates the number of available molecular orbitals at each energy level. The PDoS, on the other hand, decomposes the total DoS into contributions from individual atoms or groups of atoms (fragments) within the molecule.

These plots provide a visual representation of the molecular orbital composition and the contributions of different fragments to the frontier orbitals (HOMO and LUMO). youtube.com For this compound, a DoS/PDoS analysis would clearly show which parts of the molecule—the acetylphenyl ring or the thiourea group—are the primary contributors to the HOMO and LUMO, thus offering a deeper understanding of the molecule's electronic structure and reactivity. While this is a powerful analytical tool, specific DoS plots for this compound are not present in the reviewed scientific literature.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org This technique is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density, regions corresponding to different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, can be distinguished.

For a molecule like this compound, RDG analysis would theoretically reveal:

Intramolecular Hydrogen Bonds: Likely formation of hydrogen bonds between the N-H protons of the thiourea group and the oxygen atom of the acetyl group, which would appear as strong attractive interaction spikes in an RDG plot. nih.gov

Van der Waals Interactions: Dispersive forces within the phenyl ring and between different parts of the molecule.

Steric Clashes: Repulsive interactions that might influence the molecule's preferred conformation.

However, no specific RDG analysis studies have been published for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.govresearchgate.net

Conformational Dynamics and Stability in Solution

MD simulations of this compound in a solvent (e.g., water or DMSO) would be used to explore its conformational landscape. The simulation would track the rotation around single bonds, such as the C-N bonds of the thiourea moiety and the bond connecting the phenyl ring to the thiourea group, to identify the most stable conformations and the energy barriers between them. This analysis is critical for understanding how the molecule behaves in a liquid phase before interacting with a biological target. While MD simulations have been performed on other thiourea derivatives to assess binding stability to protein targets researchgate.netnih.gov, specific data for this compound is not available.

Interaction with Solvents and Biological Environments

By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. This includes the formation of hydrogen bonds between the polar groups of this compound (the C=S, C=O, and N-H groups) and water molecules. researchgate.net In a biological context, MD simulations are used to model the interaction between a ligand and its protein target, predicting the stability of the ligand-receptor complex and identifying key amino acid residues involved in the binding. nih.gov Such studies have not been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scichemj.orgfarmaciajournal.com

Development of QSAR Models for Biological Activity

To develop a QSAR model for a class of compounds like acetylphenyl-thioureas, researchers would synthesize a series of derivatives with varying substituents. The biological activity (e.g., enzyme inhibition, measured as IC₅₀) of each compound would be determined experimentally. analis.com.my Then, computational software is used to calculate a wide range of "molecular descriptors" for each molecule, which quantify properties like size, shape, lipophilicity (logP), and electronic characteristics. nih.govnih.gov Statistical methods, such as multiple linear regression, are used to build an equation that correlates a subset of these descriptors with the observed biological activity. scichemj.org The resulting model's predictive power is then validated using internal and external test sets of compounds. semanticscholar.org

Prediction of Pharmacological Profiles Based on Structural Descriptors

Once a reliable QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. nih.gov For example, a QSAR model for thiourea derivatives might show that high activity is correlated with specific electronic properties on the phenyl ring and a certain range of lipophilicity. scichemj.org This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. No QSAR models have been specifically developed or reported for this compound.

Non-Linear Optical (NLO) Properties

Theoretical studies are crucial for understanding the NLO behavior of molecules. These investigations typically employ quantum chemical calculations to predict various parameters that govern NLO responses.

The polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively) are key indicators of a molecule's potential for NLO applications. These properties describe how the electron cloud of a molecule is distorted by an external electric field. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these parameters.

Data Table: Calculated Polarizability and Hyperpolarizability of this compound

| Parameter | Symbol | Calculated Value |

| Polarizability | α | Data not available |

| First Hyperpolarizability | β | Data not available |

| Second Hyperpolarizability | γ | Data not available |

As indicated in the table, no published computational studies were found that report the calculated values of polarizability and hyperpolarizability for this compound.

The relationship between a molecule's structure and its NLO properties is a fundamental aspect of materials design. For thiourea derivatives, factors such as the nature and position of substituent groups on the aromatic ring, the planarity of the molecule, and the presence of intramolecular charge transfer pathways are known to significantly influence the NLO response. The acetyl group in the meta-position of the phenyl ring in this compound would be expected to play a role in its electronic properties. However, without specific computational data, a detailed analysis of the structure-NLO property relationship for this compound cannot be provided.

Coordination Chemistry of 1 3 Acetylphenyl 2 Thiourea

Ligand Properties of 1-(3-Acetylphenyl)-2-thiourea

The functionality of this compound as a ligand is dictated by the electronic and steric characteristics of its constituent atoms. The acylthiourea core, [–C(O)NHC(S)N–], provides a framework with both hard and soft donor sites, leading to complex and adaptable coordination behavior. rsc.orgresearchgate.net

According to the Hard and Soft Acids and Bases (HSAB) theory, the donor atoms of this compound exhibit distinct properties. The carbonyl oxygen atom is a hard donor site, while the thiocarbonyl sulfur atom is a soft donor site. rsc.orguobasrah.edu.iqresearchgate.net The nitrogen atoms of the thiourea (B124793) moiety possess intermediate (borderline) characteristics. rsc.orgresearchgate.net This combination of hard, soft, and borderline donor sites makes the ligand exceptionally versatile, enabling it to coordinate effectively with a wide range of metal ions, from hard to soft acids. rsc.orguobasrah.edu.iq The presence of these multiple donor sites allows for the formation of stable complexes through chelation. rsc.orgresearchgate.net

Table 1: Donor Sites of this compound and their HSAB Classification

| Donor Atom | Functional Group | HSAB Classification |

| Oxygen (O) | Acetyl (Carbonyl) | Hard |

| Sulfur (S) | Thiourea (Thiocarbonyl) | Soft |

| Nitrogen (N) | Thiourea (Amide/Thioamide) | Borderline |

This compound can coordinate with metal ions in several different modes, a versatility stemming from its multiple donor atoms and conformational flexibility. rsc.orgnih.gov The most common modes are monodentate and bidentate coordination.

Monodentate Coordination: In this mode, the ligand typically binds to a metal center through the sulfur atom of the thiocarbonyl group. mdpi.comnih.gov This is particularly common with soft metal ions that have a high affinity for sulfur. uobasrah.edu.iq

Bidentate Chelation: The ligand can form a stable chelate ring by coordinating through two donor atoms simultaneously. The most frequently observed bidentate mode involves the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation). uobasrah.edu.iqnih.gov This forms a six-membered ring, which is energetically favorable. researchgate.net Another possibility is coordination through one of the nitrogen atoms and the sulfur atom (N,S-chelation). mdpi.comrsc.org

The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the solvent, and the presence of other ligands in the coordination sphere. rsc.orgnih.gov For instance, in some cases, the deprotonated form of the ligand coordinates as a bidentate chelating agent through its anionic sulfur and nitrogen atoms. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of acylthiourea derivatives have been successfully synthesized with a variety of transition metals, including copper(II). uobasrah.edu.iqmdpi.com The synthesis of a Cu(II) complex, for example, can be achieved by stirring the ligand with a copper salt like copper(II) acetate (B1210297) or copper(II) chloride in a solvent such as ethanol (B145695) or DMF. uobasrah.edu.iqmdpi.comechemcom.com The stoichiometry of the resulting complex, often of the type [M(L)₂], can be controlled by the molar ratio of the reactants. uobasrah.edu.iq

In some reactions with Cu(II) salts, the thiourea ligand can act as a reducing agent, resulting in the formation of a Cu(I) complex instead of the expected Cu(II) complex. uobasrah.edu.iq This is attributed to the high affinity of the soft sulfur atom for the soft Cu(I) ion. uobasrah.edu.iq While specific studies on this compound with the lanthanide praseodymium(III) are not widely documented, the hard oxygen donor of the acetyl group would be a likely coordination site for the hard Pr(III) ion.

Table 2: Examples of Synthesized Acylthiourea-Metal Complexes and Reaction Details

| Metal Ion | Metal Salt Example | Solvent | Resulting Complex Type | Reference |

| Cu(II) | Cu(CH₃COO)₂ | Ethanol | [Cu(L)₂] | uobasrah.edu.iq |

| Cu(II) | CuCl₂ | DMF | [Cu(L)₂] | mdpi.com |

| Pd(II) | [PdCl₂(phen)] | Not Specified | [Pd(L)(phen)]Cl | rsc.org |

| Pt(II) | cis-[PtCl₂(PPh₃)₂] | Not Specified | [Pt(L)(PPh₃)₂]Cl | rsc.org |

The structures of the metal complexes of this compound are elucidated using a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode. Upon complexation, shifts in the vibrational frequencies of the C=O, C=S, and N-H groups are observed. A shift of the ν(C=O) band to a lower frequency and the ν(C=S) band to a lower frequency typically indicates coordination through the carbonyl oxygen and thiocarbonyl sulfur atoms, respectively. utm.my The appearance of new bands at lower frequencies can be assigned to M-O and M-S vibrations.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In ¹H NMR, the signal for the N-H protons often shifts or broadens upon complexation. utm.my In ¹³C NMR, shifts in the signals for the C=O and C=S carbons provide further evidence of coordination at these sites. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of new bands, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands, which are absent in the free ligand, confirms complex formation. echemcom.comutm.my

Theoretical Studies on Metal Complexation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and reactivity of this compound and its metal complexes. rsc.org DFT calculations can be used to:

Optimize the geometry of the ligand and its complexes, corroborating experimental findings from X-ray crystallography. rsc.org

Calculate vibrational frequencies, which can be compared with experimental IR spectra to aid in band assignments. utm.my

Analyze the nature of the metal-ligand bond through techniques like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA). rsc.org

Investigate non-covalent interactions, such as intramolecular hydrogen bonds (e.g., N-H···O) and chalcogen bonds, which play a significant role in determining the ligand's conformation and the complex's structure. rsc.org

Map the distribution of molecular orbitals (HOMO and LUMO) to understand electronic transitions and predict reactivity. utm.my

These theoretical studies provide deep insights into the factors governing the stability and structure of the metal complexes, complementing experimental observations. rsc.org

DFT Calculations of Metal-Ligand Interactions

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and bonding in metal complexes. For thiourea derivatives, DFT studies provide insights into the nature of metal-ligand interactions, helping to elucidate the roles of different donor atoms in coordination. nih.govresearchgate.net

DFT studies on related acyl thiourea complexes have shown that these ligands can act as π-donors, coordinating with metal centers through zwitterionic resonance structures. nih.gov The calculations can predict which coordination mode is more stable. For instance, in some copper(II) complexes with 1,3-disubstituted thiourea derivatives, DFT calculations revealed that coordination through the thiocarbonyl sulfur and a deprotonated nitrogen atom is energetically more favorable. mdpi.com Specifically, models where the nitrogen atom attached to the trifluoromethylphenyl substituent binds to the copper(II) center were found to be significantly more stable (over 40 kJ/mol) than those where the other nitrogen atom is involved in chelation. mdpi.com

These computational analyses are consistent with experimental data, such as X-ray absorption fine structure (EXAFS) spectroscopy, further validating the predicted coordination geometries. mdpi.com DFT can also be used to analyze the molecular electrostatic potential, which helps in identifying the most probable sites for electrophilic and nucleophilic attacks, thus predicting the most active coordination sites of the ligand. researchgate.net

Prediction of Coordination Geometries and Stabilities

The versatile coordination behavior of acyl thiourea ligands like this compound leads to the formation of metal complexes with various geometries. The specific geometry adopted depends on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. rsc.org

Commonly observed geometries for metal complexes of acyl thioureas include:

Tetrahedral: In some Cu(I) complexes, a distorted tetrahedral geometry is adopted, which can be influenced by the steric bulk of other ligands present. rsc.org For certain Fe(II) complexes with thione and selone ligands, a distorted tetrahedral coordination geometry is also observed. nih.gov

Square Planar: Palladium(II) and Platinum(II) complexes with acyl thiourea ligands often exhibit a distorted square planar geometry. rsc.org In these cases, the acyl thiourea typically acts as a bidentate ligand, coordinating through the sulfur and a nitrogen atom. rsc.org Nickel(II) complexes can also adopt a square planar four-coordinate environment. cardiff.ac.uk

Octahedral: Six-coordinate octahedral geometries are also possible, for example, in some Ni(II) complexes. cardiff.ac.uk

The stability of these complexes is influenced by factors such as the formation of intramolecular hydrogen bonds. For instance, the N-H proton of the thioamide can form a hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring. rsc.orgcardiff.ac.uk This intramolecular hydrogen bonding is a common feature in the crystal structures of acyl thiourea complexes. rsc.orgnih.gov

Applications in Materials Chemistry and Catalysis

The metal complexes of this compound and related acyl thioureas have shown significant potential in materials chemistry and catalysis due to their diverse structural and electronic properties. rsc.orgnih.gov

Catalytic Activity of Metal Complexes

Metal complexes derived from thiourea ligands have been explored for their catalytic activities in various organic transformations. rsc.orgnih.gov While specific catalytic applications for this compound complexes are not extensively detailed in the provided context, the broader class of acyl thiourea complexes has been recognized for its catalytic potential. The ability of the ligand to stabilize different metal centers in various oxidation states is a key factor. For instance, ruthenium(II) complexes containing acyl thiourea ligands have been synthesized and studied, suggesting potential applications in catalysis. nih.gov The catalytic efficiency of these complexes is often linked to the coordination environment of the metal ion, which can be fine-tuned by modifying the substituents on the thiourea ligand.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Acyl thiourea ligands are valuable building blocks for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to their bridging capabilities. rsc.orgnih.gov The presence of multiple coordination sites allows these ligands to link metal centers into extended one-, two-, or three-dimensional networks.

For example, a praseodymium(III) MOF has been synthesized using an acyl thiourea ligand, where the ligand links the metal ions to form a complex framework. rsc.org In some binuclear copper(I) complexes, the sulfur atom of the acyl thiourea ligand bridges two metal centers, leading to the formation of a four-membered ring. rsc.org The ability to form such supramolecular structures makes these compounds promising for applications in gas storage, separation, and catalysis.

Ligands for Metal Ion Recovery and Sensing

Thiourea derivatives are effective ligands for the extraction and sensing of metal ions, a property that extends to this compound. rsc.orgcardiff.ac.uk The soft sulfur donor atom of the thiourea moiety shows a high affinity for soft metal ions like mercury(II), copper(I), and cadmium(II). researchgate.netnih.govmdpi.com

Thiourea-functionalized resins have demonstrated high selectivity for copper recovery from mixed-metal acidic solutions. mdpi.com The mechanism involves the reduction of Cu(II) to Cu(I) by the thiourea functionality, followed by the formation of a stable Cu(I)-thiourea complex. mdpi.com This selective binding allows for the efficient separation of copper from other transition metals. mdpi.com

Furthermore, thiourea derivatives have been developed as fluorescent sensors for the detection of heavy metal ions. nih.gov The coordination of a metal ion to the thiourea ligand can cause a change in the fluorescence properties of the molecule, enabling the quantitative detection of the metal ion. nih.gov For instance, some thiourea derivatives have been successfully employed as sensing probes for the determination of mercury. nih.gov

Biological Activity and Mechanistic Investigations

Antimicrobial Properties

Thiourea (B124793) derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The introduction of various substituents onto the thiourea scaffold allows for the modulation of these activities, making them a versatile class of compounds for drug discovery.

Thiourea derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications, such as the inclusion of fluorine atoms or other electron-withdrawing groups, can enhance antibacterial efficacy. A close structural isomer, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910), has been synthesized, indicating the accessibility of this class of compounds for biological screening.

The antibacterial potential of various thiourea derivatives has been evaluated against several clinically relevant bacterial strains.

Staphylococcus aureus : Derivatives have been tested against standard strains like S. aureus ATCC 25923 and methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. Some thiourea compounds incorporating a 3-(trifluoromethyl)phenyl group are known for their potent inhibitory effects on Gram-positive pathogens, including staphylococcal species. One study identified a thiourea derivative, TD4, which showed powerful activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.

Escherichia coli : This Gram-negative bacterium is a common target in antimicrobial screening. 1-Aroyl-3-arylthioureas have demonstrated moderate to potent activity against E. coli strains that are resistant to standard drugs.

Pseudomonas aeruginosa : Thiourea compounds have also been assessed for activity against this opportunistic Gram-negative pathogen. biosynth.com

The table below summarizes bacterial strains frequently used to test thiourea derivatives.

| Bacterial Species | Gram Stain | Commonly Tested Strains | References |

| Staphylococcus aureus | Gram-positive | ATCC 25923, ATCC 29213, MRSA (e.g., USA300) | |

| Escherichia coli | Gram-negative | ATCC 25922, ATCC 10536 | |

| Pseudomonas aeruginosa | Gram-negative | ATCC 10145, ATCC 27853 | biosynth.com |

| Enterococcus faecalis | Gram-positive | ATCC 29212 | |

| Bacillus subtilis | Gram-positive | ATCC 11774, ATCC 6633 |

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible microbial growth. biosynth.com Studies on various thiourea derivatives have reported a wide range of MIC values, demonstrating that activity is highly dependent on the specific chemical structure and the target microorganism.

For instance, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed significant inhibition against S. aureus and S. epidermidis, with MIC values in the range of 4–32 μg/mL. Against hospital-isolated MRSA strains, the MIC values for these compounds ranged from 4 to 64 μg/mL. In another study, a thiourea derivative designated TD4 exhibited a potent MIC of 2 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus strains. However, some N-acyl thiourea derivatives showed much higher MICs, ranging from 1250 µg/mL to over 5000 µg/mL against strains like S. aureus and E. coli.

The following table provides examples of MIC values for different thiourea derivatives against various bacteria.

| Thiourea Derivative Class | Bacterial Strain | MIC Range (µg/mL) | References |

| 3-amino-1H-1,2,4-triazole thioureas | S. aureus | 4 - 32 | |

| 3-amino-1H-1,2,4-triazole thioureas | MRSA (clinical isolates) | 4 - 64 | |

| Derivative TD4 | S. aureus (MSSA & MRSA) | 2 | |

| Derivative TD4 | Enterococcus faecalis | 2 - 16 | |

| N-acyl thiourea derivatives | S. aureus, E. coli, P. aeruginosa | 1250 - >5000 | |

| N-benzoylthiourea derivatives | Gram-positive bacteria | 3.1 - 6.3 |

The mechanisms through which thiourea derivatives exert their antibacterial effects are multifaceted. One proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have suggested that certain thiourea derivatives can bind effectively to the DNA gyrase subunit B receptor.

Another significant mechanism involves the disruption of bacterial cell division. Some thiophenyl pyrimidine (B1678525) derivatives have been shown to inhibit the FtsZ protein, which is crucial for forming the Z-ring during bacterial cell division. This inhibition disrupts cell division and leads to bactericidal effects.

Furthermore, research on the potent derivative TD4 revealed that it disrupts the integrity of the MRSA cell wall. This compound was also found to interfere with the cellular NAD+/NADH homeostasis, a critical component of bacterial metabolism.

Thiourea derivatives have also been recognized for their antifungal properties. In some cases, these compounds exhibit stronger antifungal than antibacterial activity. This enhanced efficacy may be due to factors like increased lipophilicity, which facilitates penetration of the fungal cell wall.

Screening of phenylenedithiourea derivatives revealed that some compounds possess strong antifungal activities, comparable to the standard drug ketoconazole. Similarly, other studies have reported the activity of thiourea derivatives against various fungal species, including Candida albicans, Candida krusei, and Aspergillus niger. biosynth.com Research on thiourea derivatives of 2-thiophenecarboxylic acid showed a notable inhibitory effect against the emerging pathogen Candida auris, particularly on its biofilm growth and microbial adherence. The proposed mechanism for this action involves the disruption of fungal cell wall biosynthesis.

The potential of thiourea derivatives extends to antiviral applications. Viral proteases, which are essential for viral replication, are a key target for antiviral drugs. For instance, the 3C-like protease (3CLpro) of SARS-CoV-2 is crucial for the virus's life cycle and is a primary target for inhibitors like Nirmatrelvir. While the general class of thiourea derivatives has been investigated for a range of biological activities, specific research on the antiviral effects of 1-(3-Acetylphenyl)-2-thiourea against HIV or SARS-CoV-2 proteases is not detailed in the available literature. However, the broad therapeutic potential of the thiourea scaffold suggests this could be an area for future investigation.

Antibacterial Activity (Gram-positive and Gram-negative)

Anticancer and Cytotoxic Effects

Thiourea derivatives are recognized for their significant anticancer and cytotoxic properties. mdpi.com Their mechanism of action often involves inducing programmed cell death (apoptosis) and inhibiting the growth of various cancer cell lines. mdpi.comnih.gov The effectiveness of these compounds is often linked to the nature of the substituents on the terminal nitrogen atoms of the thiourea core. nih.gov

Derivatives of thiourea have demonstrated potent inhibitory effects against a range of cancer cell lines. Studies on N,N'-diarylthiourea derivatives show they can suppress the proliferation of human breast cancer (MCF-7), colon cancer (HCT116, SW480, SW620), liver cancer (HepG2), and leukemia (K-562) cells. mdpi.comnih.govnih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic, with IC₅₀ values under 10 µM, which in some cases was more potent than the standard chemotherapy drug, cisplatin. nih.gov Specifically, compounds with 3,4-dichloro- and 4-CF₃-phenyl groups showed the highest activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov These derivatives were able to reduce the total number of cancerous cells by 20–93%. nih.gov Similarly, another study highlighted a diarylthiourea derivative (Compound 4) that effectively suppressed MCF-7 cell growth with an IC₅₀ value of 338.33 ± 1.52 µM after 24 hours of incubation, while showing no cytotoxic effects on normal human lung cells. mdpi.com

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea Analog | SW480 (Colon Cancer) | 9.0 | biointerfaceresearch.com |

| 3-(Trifluoromethyl)phenylthiourea Analog | SW620 (Metastatic Colon Cancer) | 1.5 | biointerfaceresearch.com |

| 3-(Trifluoromethyl)phenylthiourea Analog | K-562 (Leukemia) | 6.3 | biointerfaceresearch.com |

| N¹,N³-Disubstituted-thiosemicarbazone | HCT116 (Colon Cancer) | 1.11 | nih.gov |

| N¹,N³-Disubstituted-thiosemicarbazone | HepG2 (Liver Cancer) | 1.74 | nih.gov |

| N¹,N³-Disubstituted-thiosemicarbazone | MCF-7 (Breast Cancer) | 7.0 | nih.gov |

| Diarylthiourea Derivative | MCF-7 (Breast Cancer) | 338.33 | mdpi.com |

The primary mechanism behind the anticancer activity of many thiourea derivatives is the induction of apoptosis. nih.govresearchgate.net Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells. mdpi.com For example, certain thiourea derivatives were found to be strong inducers of late apoptosis or necrosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov One derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.govresearchgate.net The process often involves the activation of key proteins in the apoptotic pathway. Research on a diarylthiourea compound demonstrated that it caused cell cycle arrest in the S phase in MCF-7 cells. mdpi.com Further investigation revealed an upregulation of caspase-3, an essential enzyme in the execution phase of apoptosis, suggesting that the compound initiates an intrinsic apoptotic pathway triggered by DNA damage. mdpi.com

Enzyme Inhibition Studies

The biological activity of this compound and its analogs extends to the inhibition of various enzymes that are critical in different pathological conditions.

Thiourea derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net A study on novel thiourea derivatives revealed that they exhibited better inhibitory activity against BChE compared to the standard drug galantamine. dergipark.org.tr While many derivatives show a dual inhibition profile against both AChE and BChE, some exhibit selectivity. mdpi.com For example, certain N-substituted aryl groups on the thiourea scaffold can lead to potent and selective inhibition. The mechanism of inhibition is often competitive, where the inhibitor competes with the substrate for binding to the active site of the enzyme. researchgate.net

Table 2: Cholinesterase Inhibition by Thiourea and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme | Inhibition | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Novel Thiourea Derivatives | Butyrylcholinesterase (BChE) | Good | Not Specified | dergipark.org.tr |

| Benzohydrazide Derivatives | Acetylcholinesterase (AChE) | Dual Inhibition | 44-100 | mdpi.com |

| Benzohydrazide Derivatives | Butyrylcholinesterase (BChE) | Dual Inhibition | >22 | mdpi.com |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | Dual Inhibition | 27.0–106.8 | mdpi.com |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | Dual Inhibition | 58.0–277.5 | mdpi.com |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by certain bacteria, such as peptic ulcers and kidney stone formation. uob.edu.bh Thiourea and its derivatives have been explored as potent urease inhibitors. uob.edu.bh A series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids showed potent inhibitory activity against jack bean urease, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (IC₅₀ = 4.7455 µM). uob.edu.bh The most active compound in the series had an IC₅₀ value of 0.0019 µM and exhibited a non-competitive mode of inhibition. uob.edu.bh

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research has shown that thiourea derivatives can act as α-amylase inhibitors. dergipark.org.tr In one study, a series of newly synthesized thiourea derivatives were evaluated for their inhibitory activity against α-amylase, and one compound, in particular, was identified as having the best inhibitory profile. dergipark.org.tr The inhibition of α-amylase is typically assessed in vitro, and the results are often dose-dependent. nih.gov The mechanism can be competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

Following a comprehensive search for scientific literature, it has been determined that there is no specific published data available for the biological and mechanistic investigations of the compound "this compound" corresponding to the detailed outline provided. The existing research focuses on the broader class of thiourea derivatives or on other specific analogues.

Therefore, this article cannot be generated as per the strict requirement to focus solely on "this compound" for the specified activities, including its effects on enzyme systems, its antioxidant potential, and its anti-inflammatory or antidiabetic properties. Creating content on these topics would necessitate using data from other related compounds, which would violate the explicit instructions to confine the scope of the article strictly to "this compound."

Other Biological Applications

Herbicidal and Insecticidal Properties

Thiourea derivatives, especially the 1-(acyl/aroyl)-3-(substituted) thioureas, are a class of compounds recognized for their broad range of biological activities, which include herbicidal and insecticidal effects. The structural flexibility of the thiourea core allows for the synthesis of a wide array of derivatives with diverse functionalities, making them a subject of interest in the development of new agrochemicals.

While the general class of acylthioureas is noted for these pesticidal properties, specific research detailing the herbicidal and insecticidal efficacy of This compound is not extensively documented in current literature. However, studies on related structures provide insight into the potential of this chemical family. For instance, various N-benzoyl thiourea derivatives have been investigated and shown to possess significant herbicidal and insecticidal capabilities. The biological action is often attributed to the core thiourea linkage, which can be modulated by the nature and position of substituents on the aromatic rings.

Cytokinin-like Activity

Cytokinins are a class of plant growth hormones that promote cell division and differentiation. Some synthetic compounds, particularly those based on a phenylurea structure, have been found to exhibit cytokinin-like activity. A well-known example is Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), which can mimic the effects of natural cytokinins. The mechanism for some of these synthetic compounds involves the inhibition of cytokinin oxidase, an enzyme responsible for the degradation of natural cytokinins. This inhibition leads to an accumulation of endogenous cytokinins, thereby eliciting a physiological response.

Although thiourea shares structural similarities with urea, specific studies confirming the cytokinin-like activity of This compound have not been prominently reported. The potential for such activity would likely depend on its ability to interact with cytokinin signaling pathway components, such as receptors or metabolic enzymes like cytokinin oxidase. Further research would be necessary to establish whether the acetylphenyl thiourea scaffold can elicit such plant growth-regulating effects.

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for This compound are not detailed in the available literature, research on closely related acyl thiourea compounds provides significant insights into their potential binding behaviors. These studies help in understanding the structural basis of their biological activities and in predicting their efficacy against various targets.

Ligand-Protein Interactions and Binding Modes